molecular formula C43H48N4O5 B12779724 Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(cyclopropylmethyl)- CAS No. 183860-45-9

Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(cyclopropylmethyl)-

Cat. No.: B12779724
CAS No.: 183860-45-9
M. Wt: 700.9 g/mol
InChI Key: VJCBVESGQNUVSA-WESAGZJESA-N
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Description

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(cyclopropylmethyl)-) is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(cyclopropylmethyl)-) involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(cyclopropylmethyl)-) has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved in its effects include the modulation of biochemical processes and the alteration of cellular functions. The exact mechanism depends on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(cyclopropylmethyl)-) stands out due to its unique structure and functional groups. Similar compounds include other benzamide derivatives and diazepine-based molecules, which may have different substituents and functional groups. The uniqueness of this compound lies in its specific combination of benzamide and diazepine moieties, which confer distinct chemical and biological properties .

Properties

CAS No.

183860-45-9

Molecular Formula

C43H48N4O5

Molecular Weight

700.9 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-[[3-(cyclopropylmethylcarbamoyl)phenyl]methyl]-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]benzamide

InChI

InChI=1S/C43H48N4O5/c48-39-37(23-29-9-3-1-4-10-29)46(27-33-13-7-15-35(21-33)41(50)44-25-31-17-18-31)43(52)47(38(40(39)49)24-30-11-5-2-6-12-30)28-34-14-8-16-36(22-34)42(51)45-26-32-19-20-32/h1-16,21-22,31-32,37-40,48-49H,17-20,23-28H2,(H,44,50)(H,45,51)/t37-,38-,39+,40+/m1/s1

InChI Key

VJCBVESGQNUVSA-WESAGZJESA-N

Isomeric SMILES

C1CC1CNC(=O)C2=CC=CC(=C2)CN3[C@@H]([C@@H]([C@H]([C@H](N(C3=O)CC4=CC(=CC=C4)C(=O)NCC5CC5)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7

Canonical SMILES

C1CC1CNC(=O)C2=CC=CC(=C2)CN3C(C(C(C(N(C3=O)CC4=CC(=CC=C4)C(=O)NCC5CC5)CC6=CC=CC=C6)O)O)CC7=CC=CC=C7

Origin of Product

United States

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